molecular formula C8H17N3 B13801118 Ethanimidamide,2-amino-N-cyclohexyl-

Ethanimidamide,2-amino-N-cyclohexyl-

Cat. No.: B13801118
M. Wt: 155.24 g/mol
InChI Key: YYUHMEBEPDMSFL-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-amino-N-cyclohexyl- (IUPAC name: 2-amino-N-cyclohexylbenzamide), is a substituted ethanimidamide derivative characterized by a cyclohexyl group attached to the amidine nitrogen and an amino substituent at the 2-position of the benzene ring . Ethanimidamides typically exhibit variations in substituents on the aromatic ring or amidine backbone, influencing their reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-N'-cyclohexylethanimidamide

InChI

InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11)

InChI Key

YYUHMEBEPDMSFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C(CN)N

Origin of Product

United States

Preparation Methods

Improved One-Pot Synthesis Method

A more efficient and industrially viable method involves a one-step, one-pot synthesis using the following raw materials:

  • Cyclohexylamine
  • 1,2-Dichloroethane
  • Sodium sulfite

This method is characterized by mild reaction conditions, simple operation, easy control, and yields a product with high purity (>99%) and good yield (~85-86%).

Detailed Preparation Procedure

Reaction Setup and Conditions

Parameter Value / Range Notes
Solvent Mixed solvent of water and ethanol Water:ethanol mass ratio 2-3 : 4 (preferably 3:4)
Catalyst Copper powder Added at 1-2% by weight relative to reactants
Temperature Reflux at 60-70 °C Typically 65 °C
Reaction time 0.8 to 1.2 hours Usually 1 hour after complete addition
Mass ratio (Cyclohexylamine : 1,2-Dichloroethane : Sodium sulfite) 1 : 1-1.05 : 1.1-1.3 Preferably 1 : 1-1.01 : 1.1-1.25
1,2-Dichloroethane addition time 1.8 to 2.2 hours Controlled slow dropwise addition

Stepwise Procedure

  • Preparation of reaction mixture:
    Add water and absolute ethanol to a reaction vessel with mechanical stirring. Add cyclohexylamine, copper powder catalyst, and sodium sulfite sequentially to form a homogeneous solution.

  • Addition of 1,2-dichloroethane:
    Slowly add 1,2-dichloroethane dropwise over approximately 2 hours while maintaining reflux temperature (~65 °C).

  • Reaction:
    Continue reflux for 0.8–1.2 hours after addition is complete.

  • Filtration and solvent removal:
    Filter the reaction mixture to remove copper catalyst. Remove solvents under reduced pressure by distillation, recovering ethanol and water for reuse.

  • Crystallization:
    Dissolve the residue in absolute ethanol, adjust pH to 5–7 using concentrated hydrochloric acid, cool the solution to crystallize the product.

  • Purification:
    Rectify the crude product to obtain refined Ethanimidamide, 2-amino-N-cyclohexyl- with purity >99%.

Experimental Data and Research Outcomes

Representative Examples

Example Cyclohexylamine (g, mol) Sodium sulfite (g, mol) 1,2-Dichloroethane (g, mol) Yield (%) Purity (%) (Chromatographic)
1 99 (1.00) 127 (1.01) 120 (1.21) 85 99.2
2 99 (1.00) 132 (1.05) 128 (1.30) 86 99.5
3 99 (1.00) 126 (1.00) 119 (1.20) 85 99.0

Notes: Reaction temperature was maintained at 65 °C for 1 hour after complete addition of 1,2-dichloroethane. The solvent volume was 300 mL water and 400 g absolute ethanol in a 1 L three-necked flask with mechanical stirring.

Observations

  • The copper powder catalyst effectively facilitates the reaction under mild reflux conditions.
  • Slow dropwise addition of 1,2-dichloroethane is critical to control reaction kinetics and maximize yield.
  • The product purity consistently exceeds 99% after crystallization and rectification.
  • The process allows recycling of solvents, enhancing sustainability and cost-effectiveness.

Analysis of Preparation Method

Advantages

  • Single-step synthesis: Simplifies the process, reducing time and operational complexity.
  • Mild conditions: Reflux at moderate temperature (60-70 °C) avoids harsh reaction environments.
  • High purity and yield: Chromatographic purity >99%, yields around 85-86%, suitable for industrial scale.
  • Cost-effective: Uses inexpensive raw materials and allows solvent recycling.
  • Scalable: Suitable for industrial production with straightforward equipment and controls.

Limitations and Considerations

  • Precise control of reagent ratios and addition rates is necessary to minimize impurities.
  • Copper powder catalyst requires removal and proper handling.
  • pH adjustment and crystallization steps must be carefully controlled to ensure product quality.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Comments
Cyclohexylamine 1 mol (99 g) Base amine component
Sodium sulfite 1.0–1.3 mol (126–132 g) Sulfonation agent
1,2-Dichloroethane 1.2–1.3 mol (119–128 g) Alkylating agent, slow dropwise addition
Solvent composition Water:ethanol = 3:4 (mass) Mixed solvent for reaction medium
Catalyst Copper powder 1–2% wt Facilitates sulfonation
Reaction temperature 65 °C Reflux temperature
Reaction time (post-addition) 1 hour Ensures completion of reaction
pH for crystallization 5–7 Adjusted with concentrated HCl
Yield 85–86% High efficiency
Purity >99% High chromatographic purity

Additional Notes and Research Context

  • The described method is based on a 2020 patent disclosure which provides a comprehensive and optimized industrial synthesis approach for Ethanimidamide, 2-amino-N-cyclohexyl-.
  • Other synthetic routes involving intermediates such as ethyl N-imidates and amidines exist but are less direct and more complex, often involving multiple steps and lower yields.
  • The one-pot method using cyclohexylamine, 1,2-dichloroethane, and sodium sulfite is currently the most practical and scalable approach for producing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-amino-N-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-amino-N-cyclohexyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-amino-N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanimidamide derivatives share a common amidine core but differ in substituents, leading to distinct physicochemical and biological profiles. Below is a detailed comparison based on synthesis, structural features, and functional properties:

Structural Analogues and Physicochemical Properties

  • 2-(Diethylamino)-N′-hydroxyethanimidamide: Features a diethylamino group instead of cyclohexyl, reducing steric hindrance and altering basicity (pKa ~11.97 predicted) .
  • 2-[(2-Furanylmethyl)sulfonyl]-N-hydroxyethanimidamide : Incorporates a sulfonylfuryl group, increasing molecular weight (218.23 g/mol) and boiling point (predicted 458.9°C) due to polar interactions .

These analogues illustrate how modifications to the amidine backbone or aromatic ring can tailor compounds for specific applications, such as enzyme inhibition or enhanced thermal stability.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-cyclohexylethanimidamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclohexylamine and appropriate carbonyl precursors. For example, analogous ethanimidamide derivatives are synthesized via condensation reactions followed by functional group modifications (e.g., hydroxylation or amidation). Key intermediates should be purified using column chromatography or recrystallization. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=N stretching at ~1640 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm in ¹H NMR) .

Q. Which spectroscopic techniques are critical for validating the purity and structure of ethanimidamide derivatives?

  • Methodological Answer : Essential techniques include:
  • FTIR : Identifies functional groups (e.g., amidine or imine groups).
  • ¹H/¹³C NMR : Resolves proton environments and carbon backbone.
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
  • Elemental analysis : Validates stoichiometry (C, H, N content within ±0.3% theoretical values).
    For example, in a study of N′-hydroxyethanimidamide derivatives, discrepancies in melting points (mp 175–177°C) and spectral data highlighted the need for cross-validation across techniques .

Q. How can reaction conditions be optimized to improve yields of ethanimidamide derivatives?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate condensation.
  • Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions.
    Post-synthesis, techniques like vacuum distillation or preparative HPLC improve purity. For instance, a 2023 study achieved >90% purity using recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of ethanimidamide derivatives?

  • Methodological Answer : Contradictions often arise from structural variations (e.g., substituent effects on enzyme binding). To address this:
  • Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., halogen vs. methoxy groups) and test inhibitory activity against target enzymes (e.g., cyclooxygenase-2).
  • Dose-response assays : Use IC₅₀ values to quantify potency differences.
    For example, a trifluoromethylpyridine-substituted ethanimidamide showed stronger π-stacking interactions in molecular docking, explaining its enhanced anti-inflammatory activity compared to non-halogenated analogs .

Q. What experimental strategies are recommended for studying enzyme inhibition mechanisms of 2-amino-N-cyclohexylethanimidamide?

  • Methodological Answer :
  • Kinetic assays : Measure enzyme activity (e.g., spectrophotometric monitoring of substrate depletion) under varying inhibitor concentrations.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.
  • X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to identify binding motifs.
    In a study on iNOS inhibition, ethanimidamide derivative 1400W exhibited time-dependent inhibition, requiring pre-incubation with the enzyme to assess full efficacy .

Q. How can computational modeling predict the binding affinity of ethanimidamide derivatives to biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Screens ligand conformations in active sites (e.g., COX-2 or kinases).
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over time.
  • QSAR models : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity.
    A 2024 study used MD simulations to show that N′-hydroxy-2-(piperazin-1-yl)ethanimidamide maintained stable hydrogen bonds with a kinase active site over 50 ns, validating its predicted efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or spectral data for ethanimidamide derivatives?

  • Methodological Answer :
  • Standardize protocols : Use identical instrumentation (e.g., same NMR field strength) and calibration standards.
  • Cross-lab validation : Collaborate to replicate results. For example, discrepancies in mp values (e.g., 175–177°C vs. 180–182°C) may arise from polymorphic forms, necessitating X-ray diffraction (PXRD) analysis .

Q. What steps ensure reproducibility when synthesizing metal complexes of ethanimidamide ligands?

  • Methodological Answer :
  • Stoichiometric control : Precisely measure molar ratios of ligand to metal salt (e.g., 1:1 for Ni²⁺ complexes).
  • pH monitoring : Adjust reaction pH to stabilize metal-ligand coordination (e.g., pH 7–8 for Co²⁺ complexes).
  • Thermogravimetric analysis (TGA) : Confirm hydration states. A 2008 study achieved reproducible Ni(II) complexes by maintaining strict anaerobic conditions during synthesis .

Experimental Design and Validation

Q. How to design a study comparing the bioactivity of 2-amino-N-cyclohexylethanimidamide with structural analogs?

  • Methodological Answer :
  • Controlled variables : Use identical cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., 24-h incubation).
  • Positive/Negative controls : Include known inhibitors (e.g., 1400W for iNOS) and vehicle-treated samples.
  • Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) for dose-dependent effects.

Q. What validation protocols are critical when reporting novel ethanimidamide derivatives?

  • Methodological Answer :
  • Triplicate synthesis : Confirm yield and purity consistency.
  • Third-party characterization : Submit samples to independent labs for NMR/MS validation.
  • Data transparency : Publish raw spectral files and crystallographic data (e.g., CCDC deposition) .

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